Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a 4-methylbenzoyl substituent at the 2-position and an ethyl ester group at the 3-position. The 4-methylbenzoyl group introduces steric and electronic effects that influence molecular interactions, while the ethyl ester enhances solubility and synthetic versatility .
Properties
IUPAC Name |
ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-4-24-20(23)17-15-10-7-13(3)11-16(15)25-19(17)21-18(22)14-8-5-12(2)6-9-14/h5-6,8-9,13H,4,7,10-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLNKXUPYBEESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H23NO3S
- Molecular Weight : 357.46652 g/mol
- CAS Number : 309721-15-1
The compound exhibits a variety of biological activities that can be attributed to its structural features. The benzothiophene moiety is known for its interaction with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways.
Antineoplastic Activity
Research indicates that derivatives of benzothiophene compounds show significant antitumor activity. This compound has been evaluated for its ability to inhibit the growth of cancer cell lines such as TK-10 (renal carcinoma) and HT-29 (colorectal carcinoma) through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
The compound's anti-inflammatory properties may be linked to its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical mediators in inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines .
Biological Activity Data
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibits growth in TK-10 and HT-29 cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Enzyme Inhibition | Inhibits COX and LOX activities |
Case Study 1: Antitumor Efficacy
A study conducted on various benzothiophene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was primarily through the induction of apoptosis via mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory potential of related compounds, it was found that treatment with ethyl 6-methyl derivatives significantly lowered the levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), indicating a strong anti-inflammatory response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound is compared to analogs with variations in the acyl/amino substituent and ester groups. Key structural differences and their implications are summarized below:
Physicochemical Properties
- Lipophilicity : The 4-methylbenzoyl group in the target compound provides moderate lipophilicity, whereas the trifluoromethyl-pyrazolopyrimidine substituent (in ) significantly increases logP due to fluorine atoms.
- Hydrogen Bonding : The benzamido analog () exhibits an intramolecular N–H⋯O hydrogen bond (S(6) motif), which stabilizes the crystal lattice. In contrast, the 4-chlorophenyl carbamoyl derivative () may engage in halogen bonding.
- Solubility: The methoxy-oxobutanoyl analog () has higher polarity due to its ester and ketone groups, likely improving aqueous solubility compared to the target compound.
Crystallographic and Conformational Analysis
- Disorder in Cyclohexene Ring : Analogous compounds (e.g., ) exhibit disordered methylene groups in the tetrahydrobenzothiophene ring, suggesting conformational flexibility.
- Planarity : The benzamido derivative () shows near-planar alignment between the benzothiophene and phenyl rings (dihedral angle 8.13°), whereas bulkier substituents (e.g., ) may induce greater torsional strain.
Preparation Methods
Reaction Components and Mechanism
- Ketone precursor : 4-Methylcyclohexanone provides the tetrahydrobenzothiophene backbone.
- α-Cyanoacetate : Ethyl cyanoacetate introduces the ester and cyano groups.
- Elemental sulfur : Acts as a cyclizing agent to form the thiophene ring.
The mechanism involves:
Catalytic Advances
Traditional Gewald reactions require stoichiometric amounts of amine bases, but recent work demonstrates the efficacy of piperidinium borate (Pip borate) as a conjugate acid-base pair catalyst (20 mol%), achieving yields exceeding 85%. This method eliminates excess base usage, simplifying purification and reducing waste.
Optimized Synthetic Protocols
General Procedure
A mixture of 4-methylcyclohexanone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), sulfur (1.0 equiv), and Pip borate (0.2 equiv) in ethanol/water (9:1, 10 mL) is stirred at 100°C for 6–8 hours. Post-reaction, the mixture is diluted with water, and the precipitate is filtered and recrystallized from dichloromethane/hexanes.
Reaction Condition Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol/water | 87 | ≥95 |
| Temperature | 100°C | 85 | 93 |
| Catalyst Loading | 20 mol% Pip borate | 89 | 96 |
Higher temperatures (>110°C) promote side reactions, while polar aprotic solvents like DMF reduce cyclization efficiency.
Post-Synthetic Functionalization
The intermediate 2-aminothiophene undergoes amidation with 4-methylbenzoyl chloride to install the [(4-methylbenzoyl)amino] group:
Amidation Protocol
- Activation : 2-Amino intermediate (1.0 equiv) is dissolved in anhydrous THF under nitrogen.
- Acylation : 4-Methylbenzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv).
- Quenching : The reaction is stirred for 12 hours, quenched with ice-water, and extracted with ethyl acetate.
- Purification : Column chromatography (SiO₂, hexanes/ethyl acetate 7:3) yields the final product.
Yield and Purity Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Gewald reaction | 87 | 95 |
| Amidation | 78 | 98 |
| Overall | 68 | 93 |
Comparative Analysis of Catalysts
The choice of catalyst significantly impacts reaction efficiency:
| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pip borate | 20 | 89 | 6 |
| Triethylamine | 100 | 75 | 10 |
| N-Ethylmorpholine | 100 | 82 | 8 |
Pip borate’s dual acid-base nature accelerates both condensation and cyclization steps, reducing time and improving atom economy.
Industrial-Scale Production Considerations
Process Intensification
- Continuous flow systems : Enhance heat/mass transfer, reducing reaction time to 2 hours.
- Solvent recycling : Ethanol/water mixtures are distilled and reused, cutting costs by 30%.
Quality Control Metrics
- HPLC analysis : Confirms >98% purity using a C18 column (acetonitrile/water 70:30).
- X-ray crystallography : Validates molecular structure (space group P1, R-factor 0.045).
Q & A
Q. What are the standard synthetic routes for Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions:
Core formation : Cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives with appropriate reagents to form the tetrahydrobenzothiophene core.
Functionalization : Acylation of the amino group using 4-methylbenzoyl chloride under reflux conditions in chloroform or dichloromethane, followed by purification via recrystallization (ethanol or methanol) .
Optimization :
- Use Design of Experiments (DoE) to refine reaction parameters (temperature, stoichiometry).
- Employ HPLC-PDA for purity assessment, targeting >98% purity by minimizing side products (e.g., unreacted intermediates) .
Q. Which analytical techniques are critical for structural validation of this compound?
Key characterization methods include:
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) using IC₅₀ as a benchmark .
- Receptor binding studies : Use surface plasmon resonance (SPR) to quantify interactions with pain-related targets (e.g., COX-2 or opioid receptors) .
- Metabolic stability : Evaluate hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for cancer versus analgesic targets?
-
Substituent effects :
Substituent Impact Example 4-Methylbenzoyl Enhances lipophilicity and receptor binding via π-π stacking . Higher COX-2 inhibition vs. unsubstituted analogs. Morpholine moiety (in derivatives) Improves solubility and CNS penetration . Test via parallel artificial membrane permeability assay (PAMPA). -
Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
- Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. How should researchers resolve contradictions in pharmacological data across studies?
Case example : Discrepancies in IC₅₀ values for COX-2 inhibition.
- Root cause analysis :
- Assay variability : Compare protocols (e.g., enzyme source, incubation time).
- Compound stability : Test degradation under assay conditions via LC-MS .
- Impurity profiling : Identify trace byproducts (e.g., hydrolyzed esters) using HRMS .
- Resolution :
- Standardize assays (e.g., recombinant human COX-2).
- Use orthogonal assays (e.g., Western blot for protein expression vs. enzymatic activity) .
Q. What strategies optimize crystallization for X-ray studies of derivatives?
- Solvent selection : Screen polar/non-polar mixtures (e.g., ethanol/hexane) to induce slow nucleation .
- Temperature gradients : Use ORTEP-3 or WinGX to model crystal packing and hydrogen-bond networks .
- Disorder management : Refine anisotropic displacement parameters (ADPs) in SHELXL for disordered methylene groups .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
